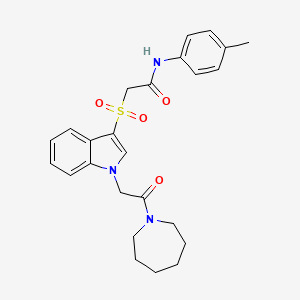

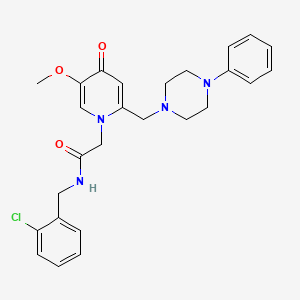

![molecular formula C16H18F3N5O2 B2873547 1-acetyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 1903310-27-9](/img/structure/B2873547.png)

1-acetyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-acetyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide” is a compound that has been studied in the context of its potential use as a positron emission tomography (PET) tracer . It originates from a mGluR2 inhibitor . The compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine involves several steps, including adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value .

Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring, which is a novel chemotype among the heme-binding moieties . This scaffold is underexploited, and its use in this compound represents a new direction in the field .

Scientific Research Applications

Antibacterial Activity

This compound has been found to have significant antibacterial activity . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques . All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antifungal Activity

Triazole compounds, which include the compound , are known for their antifungal properties . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . The commercially available triazole-containing drugs include fluconazole and voriconazole .

Anticancer Activity

Triazole compounds have also been found to exhibit anticancer activity . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Antioxidant Activity

Triazole derivatives have been found to possess antioxidant potential . This property makes them useful in the treatment of diseases caused by oxidative stress .

Antiviral Activity

Triazole analogues have been studied for their antiviral potential . The literature-based design of triazole moiety is present in Fig 1 .

Anti-inflammatory and Analgesic Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory and analgesic .

Antiepileptic Activity

Triazole-containing drugs like rufinamide have been used as antiepileptic .

Antihypertensive Activity

Triazole-containing drugs like trapidil have been used as antihypertensive .

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to interact with a variety of enzymes and receptors . These interactions can lead to versatile biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in various biological effects.

Biochemical Pathways

For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Result of Action

For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that these compounds may have a variety of molecular and cellular effects.

Action Environment

For example, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound

properties

IUPAC Name |

1-acetyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O2/c1-10(25)23-5-2-11(3-6-23)15(26)20-9-14-22-21-13-8-12(16(17,18)19)4-7-24(13)14/h4,7-8,11H,2-3,5-6,9H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCZFBBLOBOMRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2873464.png)

![2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873471.png)

![Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate](/img/structure/B2873473.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873474.png)

![6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2873475.png)

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2873478.png)

methanone](/img/structure/B2873481.png)

![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2873484.png)

![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B2873485.png)